molecular formula C14H14N4S B2480295 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile CAS No. 478065-57-5

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B2480295
CAS No.: 478065-57-5
M. Wt: 270.35
InChI Key: OILZJKYVZWPRBB-CMDGGOBGSA-N
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Description

This compound belongs to the 1,2,4-triazole family, characterized by a triazole core substituted with an ethyl group at position 4, a (E)-2-phenylethenyl (styryl) group at position 5, and a sulfanylacetonitrile moiety at position 2. The acetonitrile group may serve as a reactive handle for further derivatization or influence solubility and metabolic stability.

Properties

IUPAC Name

2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-2-18-13(16-17-14(18)19-11-10-15)9-8-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZJKYVZWPRBB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC#N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group, followed by the addition of acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related 1,2,4-triazole derivatives, focusing on substituents, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Substituents at Key Positions Functional Groups Key Structural Features
Target Compound 4-Ethyl, 5-(E)-styryl Sulfanylacetonitrile Conjugated styryl group enhances π-electron delocalization; nitrile group increases polarity
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile () 5-Methoxyphenyl Sulfanylacetonitrile Methoxy group improves lipophilicity; weaker electron-withdrawing effect compared to nitrile
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide () 4-Ethyl, 5-furan-2-yl Thioacetamide Furan introduces heteroaromaticity; acetamide group may enhance hydrogen-bonding capacity
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide () 4-Ethyl, 5-phenyl Hydrazide Fluorophenyl and hydrazide groups increase polarity and potential for metal chelation

Physicochemical Properties

Compound Solubility Stability NMR Characteristics
Target Compound Moderate in polar solvents (acetonitrile); low in water Stable under inert conditions; nitrile group may hydrolyze in acidic/basic media Distinct ¹H NMR shifts for styryl protons (δ 6.5–7.5 ppm, coupling constants ~16 Hz for trans-configuration)
Methoxyphenyl derivatives () Higher lipophilicity (logP ~2.5) Stable to hydrolysis Methoxy protons at δ 3.8–4.0 ppm; aromatic protons split into multiplets
Hydrazide derivatives () High polarity (logP ~1.8) Oxidative sensitivity due to hydrazide Fluorophenyl protons at δ 7.2–7.4 ppm; hydrazide NH at δ 8.5–9.0 ppm

Critical Analysis of Substituent Effects

  • Styryl vs. Methoxy and furan groups prioritize lipophilicity and heteroaromatic interactions, respectively .
  • Acetonitrile vs. Hydrazide/Acetamide : The nitrile group provides metabolic resistance compared to hydrazides, which may undergo hydrolysis. Acetamides balance polarity and stability .
  • Ethyl vs. Bulkier Substituents : The 4-ethyl group balances steric effects and electronic modulation, whereas bulkier groups (e.g., 4-(4-bromophenyl) in ) may hinder solubility .

Biological Activity

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile is a synthetic compound that exhibits potential biological activities. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₄N₄S. Its structure includes a triazole ring and a sulfanyl group, which contribute to its biological activity. The compound's synthesis typically involves multi-step organic reactions, including the reaction of a triazole with thiol reagents followed by acetonitrile addition .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. For instance, studies have shown that certain triazole derivatives possess inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values suggesting effective anti-tubercular properties. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Activity Type
7a250Anti-tubercular
7g100Anti-tubercular
Target<100Broad-spectrum

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of triazole derivatives. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the phenylethenyl group in the structure may enhance interaction with specific cellular targets involved in cancer progression.

Case Study: Anticancer Screening
A case study involving various triazole derivatives revealed that modifications in the substituents significantly affected their cytotoxicity against different cancer cell lines. For example, a derivative similar to this compound demonstrated IC50 values ranging from 10 to 30 μM against breast and lung cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Research suggests that certain derivatives can halt the cell cycle at specific phases, preventing further proliferation.

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